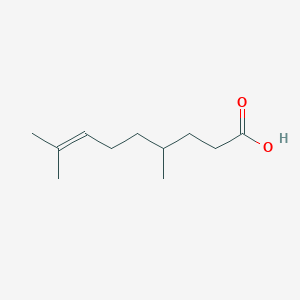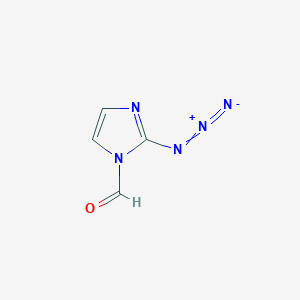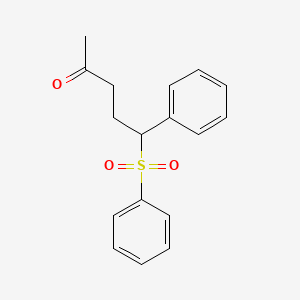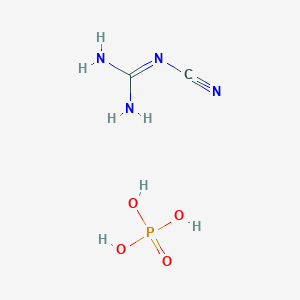
1-(2,5-Dimethylhexa-2,3,5-trien-1-yl)piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,5-Dimethylhexa-2,3,5-trien-1-yl)piperidine is an organic compound that features a piperidine ring attached to a 2,5-dimethylhexa-2,3,5-trien-1-yl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,5-Dimethylhexa-2,3,5-trien-1-yl)piperidine typically involves the reaction of piperidine with 2,5-dimethylhexa-2,3,5-triene under specific conditions. One common method involves the use of a base to deprotonate the piperidine, followed by nucleophilic addition to the triene compound. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as distillation or chromatography are employed to isolate the desired product .
Analyse Des Réactions Chimiques
Types of Reactions: 1-(2,5-Dimethylhexa-2,3,5-trien-1-yl)piperidine can undergo various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas, palladium on carbon, lithium aluminum hydride.
Substitution: Halogens, alkyl halides, and other electrophilic reagents.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Saturated hydrocarbons.
Substitution: Substituted piperidine derivatives.
Applications De Recherche Scientifique
1-(2,5-Dimethylhexa-2,3,5-trien-1-yl)piperidine has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 1-(2,5-Dimethylhexa-2,3,5-trien-1-yl)piperidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparaison Avec Des Composés Similaires
Euglenophycin: An ichthyotoxic compound with a similar triene structure, known for its anticancer and herbicidal activity.
2,5-Dimethyl-1,5-hexadiene: A related compound with a similar hydrocarbon backbone, used in various chemical applications.
2,5-Dimethylhexane: A branched alkane with similar structural features, used in the aviation industry.
Uniqueness: 1-(2,5-Dimethylhexa-2,3,5-trien-1-yl)piperidine stands out due to its unique combination of a piperidine ring and a triene moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
63418-63-3 |
|---|---|
Formule moléculaire |
C13H21N |
Poids moléculaire |
191.31 g/mol |
InChI |
InChI=1S/C13H21N/c1-12(2)7-8-13(3)11-14-9-5-4-6-10-14/h7H,1,4-6,9-11H2,2-3H3 |
Clé InChI |
YPXGOJYZTWTEGO-UHFFFAOYSA-N |
SMILES canonique |
CC(=C)C=C=C(C)CN1CCCCC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Methyl 2-[3-(4-fluorobenzoyl)phenoxy]-2-methylpropanoate](/img/structure/B14514308.png)



![2-{[(2-Octyldodecyl)oxy]carbonyl}benzoate](/img/structure/B14514339.png)

![Methyl 3-[bis(diethylamino)phosphoryl]propanoate](/img/structure/B14514349.png)


![4-{2-[4-(Hexyloxy)phenyl]ethenyl}benzonitrile](/img/structure/B14514380.png)
![2-{[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]sulfanyl}pyrimidine](/img/structure/B14514383.png)

